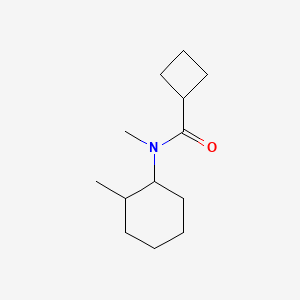![molecular formula C11H12N4O B7510007 N-[4-(1,2,4-triazol-1-yl)phenyl]propanamide](/img/structure/B7510007.png)
N-[4-(1,2,4-triazol-1-yl)phenyl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(1,2,4-triazol-1-yl)phenyl]propanamide, commonly known as TPA023, is a compound that belongs to the class of drugs known as GABA-A receptor positive allosteric modulators. It has been found to have potential therapeutic applications in the treatment of various neurological and psychiatric disorders, including anxiety, depression, and schizophrenia.
Mécanisme D'action
TPA023 works by binding to the GABA-A receptor and enhancing the activity of the receptor. This results in an increase in the inhibitory neurotransmitter GABA, which leads to a decrease in neuronal excitability and anxiolytic, antidepressant, and antipsychotic effects.
Biochemical and Physiological Effects:
TPA023 has been found to have a variety of biochemical and physiological effects. It has been shown to increase the activity of the GABA-A receptor, leading to an increase in the inhibitory neurotransmitter GABA. This results in a decrease in neuronal excitability and anxiolytic, antidepressant, and antipsychotic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using TPA023 in lab experiments is that it has been extensively studied and its mechanism of action is well understood. This makes it a useful tool for studying the GABA-A receptor and its role in various neurological and psychiatric disorders. However, one limitation of using TPA023 in lab experiments is that it is not selective for the GABA-A receptor and can also bind to other receptors, which can complicate the interpretation of results.
Orientations Futures
There are several future directions for research on TPA023. One area of interest is the development of more selective GABA-A receptor positive allosteric modulators that can target specific subtypes of the receptor. Another area of interest is the investigation of the long-term effects of TPA023 on the brain and its potential for neuroprotection. Finally, there is also interest in exploring the potential therapeutic applications of TPA023 in other neurological and psychiatric disorders.
Méthodes De Synthèse
TPA023 can be synthesized using a variety of methods, including the reaction of 4-(1,2,4-triazol-1-yl)aniline with propanoyl chloride in the presence of a base such as triethylamine. The resulting product can then be purified through recrystallization, and its identity can be confirmed using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
TPA023 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been found to have anxiolytic, antidepressant, and antipsychotic effects in animal models, and has shown promise in clinical trials for the treatment of anxiety and depression.
Propriétés
IUPAC Name |
N-[4-(1,2,4-triazol-1-yl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O/c1-2-11(16)14-9-3-5-10(6-4-9)15-8-12-7-13-15/h3-8H,2H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHINQXHGCAZJCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)N2C=NC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[1-(4-chlorophenyl)ethyl]-N-methyloxolane-2-carboxamide](/img/structure/B7509943.png)

![2-[1-(Pyridin-3-ylmethyl)pyrrolidin-2-yl]-1,3-benzothiazole](/img/structure/B7509954.png)
![Azetidin-1-yl-[4-(3,5-dimethylpyrazol-1-yl)phenyl]methanone](/img/structure/B7509957.png)
![N-[2-(azetidin-1-yl)-2-oxoethyl]cyclohexanecarboxamide](/img/structure/B7509965.png)






